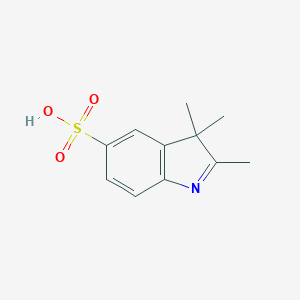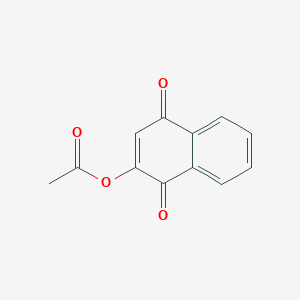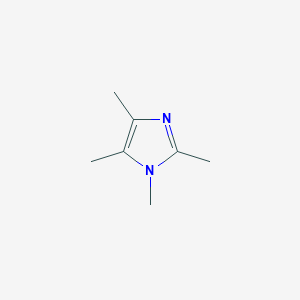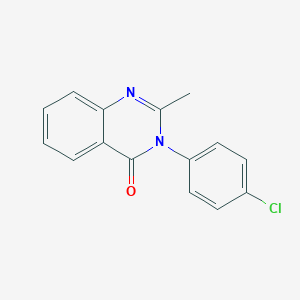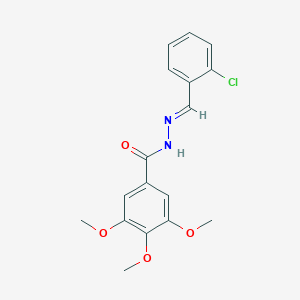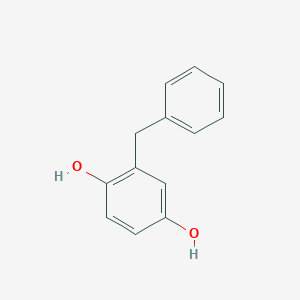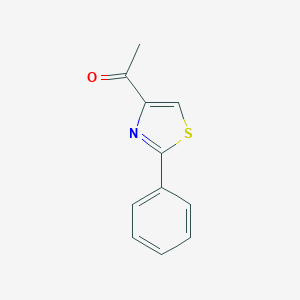
苯甲醛,4-羟基-3-甲氧基-,((4-羟基-3-甲氧基苯基)亚甲基)腙
描述
Research into benzaldehyde hydrazone derivatives has led to the synthesis of various compounds with potential applications in different fields, including antibacterial activity. These derivatives are characterized by the presence of a hydrazone moiety, which is a functional group resulting from the reaction of a hydrazine with an aldehyde or ketone.
Synthesis Analysis
The synthesis of hydrazone compounds often involves the condensation of an aldehyde with a hydrazine derivative. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding products with varying degrees of success . Additionally, the synthesis of azo-benzoic acids and their precursors, which are structurally related to benzaldehyde hydrazones, has been confirmed using spectroscopic techniques . The synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes has also been reported, with the resulting compounds exhibiting antibacterial activity .
Molecular Structure Analysis
The molecular structures of hydrazone derivatives have been elucidated using various techniques, including single crystal X-ray diffraction. The crystal structures of hydrates of substituted benzaldehyde (pyrazinecarbonyl)hydrazone derivatives have been reported, highlighting the role of water molecules in stabilizing the crystal structures through hydrogen bonding . Similarly, the crystal structures of new hydrazone compounds synthesized from 4-hydroxybenzohydrazide have been determined, revealing intermolecular hydrogen bonds that form layered structures .
Chemical Reactions Analysis
Hydrazone compounds can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . These reactions are significant as they can affect the properties and stability of the compounds in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone derivatives are closely related to their molecular structures. For example, the antibacterial activity of a series of hydrazone compounds has been studied, with some compounds showing moderate activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The thermal stability of complexes with 2-furaldehyde-4-methoxy benzoyl hydrazone has been investigated, indicating that certain complexes exhibit better thermal stability . Optical studies of metal complexes of 3,4-dimethoxy benzaldehyde hydrazone have been conducted, providing insights into their electronic transitions and energy gaps .
科学研究应用
合成化学应用
- 涉及 3-羟基-4-甲氧基-苯甲醛的替代合成方法展示了其在生产复杂分子中的实用性,突出了其在合成有机化学中的作用 (Banerjee, Poon, & Bedoya, 2013).
- 报道了由 2-羟基-4-甲氧基苯甲醛制备邻羟基席夫碱,展示了该化合物在形成具有分子内氢键的结构中的作用,这在材料科学和药物化学中很有价值 (Kala et al., 2016).
抗菌活性
- 一系列衍生自 4-羟基-3-甲氧基-苯甲醛的芳香酰肼和芳酰腙对几种细菌菌株表现出抗菌活性,表明有可能开发新的抗菌剂 (Wang, Guo, Wang, & Zheng, 2014).
金属配合物和催化
- 合成了衍生自苯甲酮硫代氨基甲酸酯和 2-羟基-4-甲氧基-苯甲醛的铁(III) 和镍(II) 模板配合物,由于其结构和电子性质,在催化和材料科学中显示出潜力 (Kurt et al., 2009).
氢键研究
- 该化合物在研究氢键中的效用通过席夫碱的合成得到证明,突出了其在理解分子相互作用和设计功能材料中的重要性 (Kala et al., 2016).
安全和危害
作用机制
Target of Action
Vanillin azine, also known as Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone, is a derivative of vanillin . The primary targets of vanillin are reportedly various enzymes involved in the biosynthesis of vanillin . These enzymes play a crucial role in the conversion of precursor molecules into vanillin .
Mode of Action
Vanillin, the parent compound, is known to interact with its targets, primarily enzymes, to bring about changes in the biochemical pathways
Biochemical Pathways
Vanillin is a specialized metabolite and the main ingredient of vanilla extract . It’s synthesized in plants via a series of enzymatic reactions . The biosynthetic pathway involves the conversion of ferulic acid to vanillin via CoA-dependent β-oxidative cleavage-mediated pathway
Pharmacokinetics
Studies on vanillin have shown that it enhances the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin azine might also influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds, thereby affecting their bioavailability.
Result of Action
Vanillin has been reported to exhibit various bioactive properties such as neuroprotection, anticarcinogenic, and antioxidant effects
Action Environment
The action environment can significantly influence the efficacy and stability of a compound. For instance, sunlight has been shown to drive the production of vanillin from biomass in an aqueous environment
属性
IUPAC Name |
4-[(E)-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9+,18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQDJSIYHIRXDW-BEQMOXJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanillin azine | |
CAS RN |
1696-60-2 | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



